4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile
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Overview
Description
4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to a phenylamino benzonitrile structure. Its unique chemical structure imparts distinct properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with benzonitrile under specific conditions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-(2-Amino-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-nitro-4-(trifluoromethyl)aniline: Shares similar functional groups but differs in the overall structure.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains additional chloro groups, leading to different reactivity.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a fluoro group instead of a chloro group, affecting its chemical properties.
Uniqueness
4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile is unique due to the combination of chloro, nitro, and trifluoromethyl groups attached to a phenylamino benzonitrile structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H7ClF3N3O2 |
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Molecular Weight |
341.67 g/mol |
IUPAC Name |
4-[2-chloro-6-nitro-4-(trifluoromethyl)anilino]benzonitrile |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-11-5-9(14(16,17)18)6-12(21(22)23)13(11)20-10-3-1-8(7-19)2-4-10/h1-6,20H |
InChI Key |
IDSIYPALSUJYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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